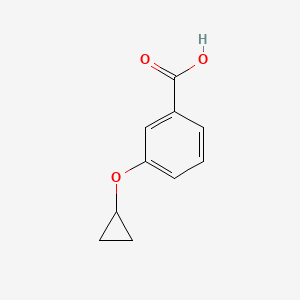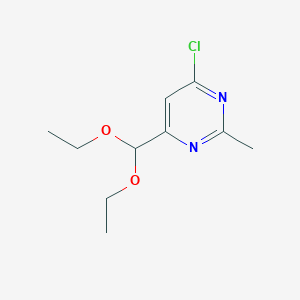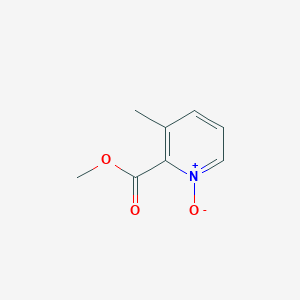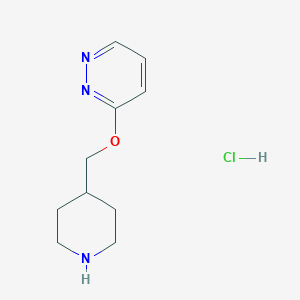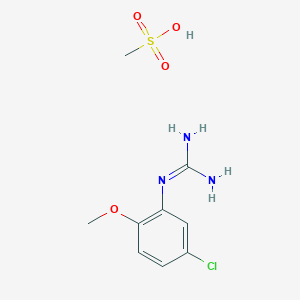
N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate, also known as AG-3-5 or AG-3, is a guanidine derivative that has been extensively studied for its potential therapeutic applications. AG-3-5 has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate is not fully understood. However, it has been proposed that N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has also been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins.
Effets Biochimiques Et Physiologiques
N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has been shown to reduce oxidative stress and inflammation in the brain, thereby exhibiting neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized in the lab. N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has also been extensively studied, and its biological activities have been well characterized. However, N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Orientations Futures
N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has several potential future directions for research. One area of research could be the development of N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate derivatives with improved solubility and pharmacokinetic properties. Another area of research could be the investigation of the potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate could be further elucidated to better understand its biological effects.
Propriétés
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)guanidine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O.CH4O3S/c1-13-7-3-2-5(9)4-6(7)12-8(10)11;1-5(2,3)4/h2-4H,1H3,(H4,10,11,12);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRXEKPTBVQVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N=C(N)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)acetate hydrochloride](/img/structure/B1431047.png)
![4-([(4-Methylphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431048.png)
![4-([(2-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431049.png)
![8-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1431051.png)
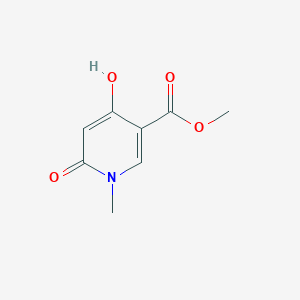
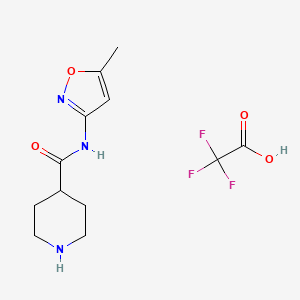
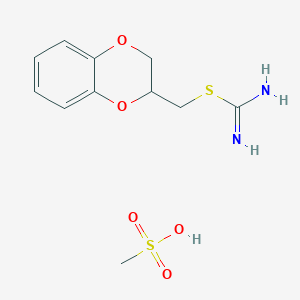
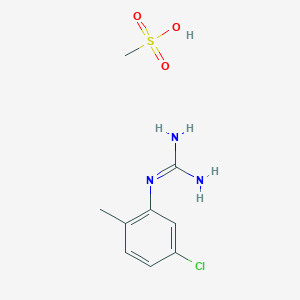
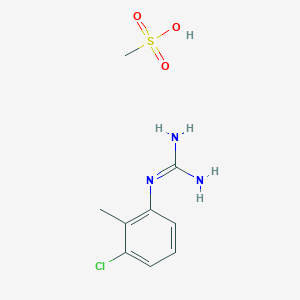
![4-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1431063.png)
